molecular formula C12H7Cl2NO3 B6382897 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% CAS No. 1261897-49-7

4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%

Cat. No. B6382897
CAS RN: 1261897-49-7
M. Wt: 284.09 g/mol
InChI Key: HBBCRWXOACKRPY-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% (4-DCPN) is a nitrophenolic compound with a wide range of applications in scientific research. It is a useful tool for studying the effects of nitro-aromatic compounds on biochemical and physiological processes. 4-DCPN is also used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is widely used in scientific research due to its unique properties. It has been used to study the effects of nitro-aromatic compounds on biochemical and physiological processes. It has also been used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitro group of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is responsible for its biological activity. The nitro group can be reduced to a nitroso group, which can then react with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% are still being studied. However, it is known that 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can interact with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can be toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, it could be used to study the effects of nitro-aromatic compounds on other biochemical and physiological processes. Furthermore, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals. Finally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used to develop new methods for detecting and quantifying nitro-aromatic compounds in the environment.

Synthesis Methods

4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is synthesized via a three-step process. First, 2,5-dichlorophenol is treated with anhydrous sodium nitrite to produce 2,5-dichloro-4-nitrophenol. This intermediate is then reacted with sodium hydroxide to form 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 40-50°C.

properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCRWXOACKRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686308
Record name 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)-2-nitrophenol

CAS RN

1261897-49-7
Record name 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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